Methyl 4-(4-ethoxyphenyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethoxybenzoyl Intermediate: The reaction begins with the preparation of the ethoxybenzoyl chloride by reacting 4-ethoxybenzoic acid with thionyl chloride.
Amidation Reaction: The ethoxybenzoyl chloride is then reacted with 4-ethoxyaniline to form the ethoxybenzoyl amide.
Thiophene Ring Formation: The ethoxybenzoyl amide is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
- Ethyl 2-[(4-ethoxybenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate
Uniqueness
Methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of ethoxy groups on both the benzoyl and phenyl moieties enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C23H23NO5S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl 2-[(4-ethoxybenzoyl)amino]-4-(4-ethoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H23NO5S/c1-4-28-17-10-6-15(7-11-17)19-14-30-22(20(19)23(26)27-3)24-21(25)16-8-12-18(13-9-16)29-5-2/h6-14H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
IMGQNTDSQYXBAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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